![molecular formula C19H22N6O2 B10987207 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B10987207.png)
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₂₄H₂₈N₆O₂ .
- The compound features a triazolopyridazine ring fused with a piperazine moiety, along with a methoxy group.
- MTDP exhibits potential pharmacological properties, making it an interesting subject for research.
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one: , is a synthetic organic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Anticancer Research:
Other Fields:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
: https://pubchem.ncbi.nlm.nih.gov/compound/3-6-Methoxy-1-2-4-triazolo-4-3-b-pyridazin-3-yl-1-4-phenylpiperazin-1-yl-propan-1-one : https://www.sciencedirect.com/science/article/pii/S002235491730070X : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473656/ : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473656/ : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473656/
Biological Activity
The compound 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a novel derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a triazolo-pyridazine moiety and a phenylpiperazine group. Its chemical formula is C19H22N4O2, with a molecular weight of approximately 342.41 g/mol. The structural representation can be summarized as follows:
Research indicates that the compound exhibits significant inhibitory activity against various biological targets. Notably, it has been studied for its effects on the c-Met kinase , an important target in cancer therapy. In vitro studies have shown that this compound can inhibit c-Met kinase with an IC50 value of approximately 0.090μM, comparable to known inhibitors like Foretinib .
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results from these studies are summarized in the table below:
Cell Line | IC50 Value (μM) | Observations |
---|---|---|
A549 | 1.06 ± 0.16 | Significant cytotoxicity observed |
MCF-7 | 1.23 ± 0.18 | Moderate cytotoxicity |
HeLa | 2.73 ± 0.33 | Lower sensitivity compared to A549 |
These findings suggest that the compound has potent anti-cancer properties, particularly against lung cancer cells .
In Vivo Studies
In vivo studies have further supported the efficacy of the compound. Animal models demonstrated that treatment with the compound led to reduced tumor growth and improved survival rates in mice bearing xenograft tumors derived from A549 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Lung Cancer : A study involving A549 xenografts showed that administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
- Case Study on Breast Cancer : MCF-7 cell line studies indicated that the compound could enhance the effects of standard chemotherapy agents, suggesting a synergistic effect .
Safety Profile
Preliminary toxicological assessments reveal that the compound exhibits a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal models at concentrations up to 750 mg/kg over four weeks .
Properties
Molecular Formula |
C19H22N6O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C19H22N6O2/c1-27-18-9-7-16-20-21-17(25(16)22-18)8-10-19(26)24-13-11-23(12-14-24)15-5-3-2-4-6-15/h2-7,9H,8,10-14H2,1H3 |
InChI Key |
PJTLAINBNHMJSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)N3CCN(CC3)C4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.